2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiazepine core, which is known for its biological activity, and is substituted with dimethoxyphenyl and ethoxyphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a common method includes the reaction of 3,4-dimethoxyphenylamine with a suitable thiocarbonyl compound to form the benzothiazepine ring.
Substitution Reactions: The introduction of the ethoxyphenyl and acetamide groups is achieved through substitution reactions. This may involve the use of reagents such as ethyl bromoacetate and subsequent amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and substitution reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its benzothiazepine core, which is known for its biological activity.
Pharmacology: Studied for its potential effects on various biological targets, including enzymes and receptors.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-methoxyphenyl)acetamide
- **2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-propoxyphenyl)acetamide
Uniqueness
Structural Features: The presence of both dimethoxyphenyl and ethoxyphenyl groups provides unique steric and electronic properties.
Biological Activity: The specific substitution pattern may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-4-34-21-11-7-5-9-19(21)28-26(30)17-29-20-10-6-8-12-24(20)35-25(16-27(29)31)18-13-14-22(32-2)23(15-18)33-3/h5-15,25H,4,16-17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVUPRITSOKUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.